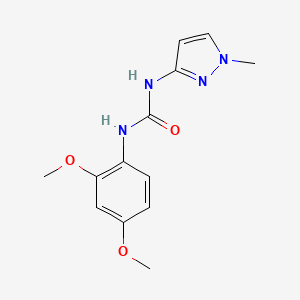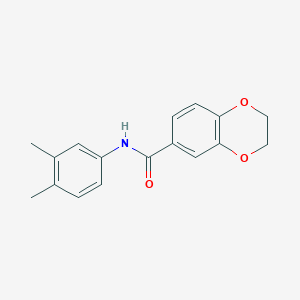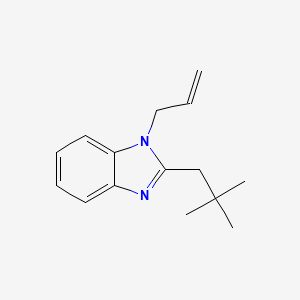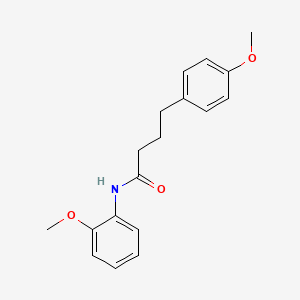![molecular formula C18H17ClN2OS B5881791 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the quinazoline family of compounds and has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline is not fully understood. However, it has been suggested that it may act as an inhibitor of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This may lead to the inhibition of CK2 activity and subsequently, the modulation of various cellular processes.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline has been shown to exhibit antitumor activity in vitro against various cancer cell lines. It has also been suggested to have potential applications in the detection of metal ions such as copper and zinc. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline in lab experiments include its potential applications in various fields of scientific research such as medicinal chemistry, pharmacology, and biochemistry. It has also been shown to exhibit antitumor activity in vitro against various cancer cell lines. However, the limitations of using this compound include the lack of information on its in vivo efficacy and toxicity.
Future Directions
There are several future directions for the study of 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline. These include:
1. Further studies on the mechanism of action of this compound, particularly its potential as an inhibitor of protein kinase CK2.
2. Studies on the in vivo efficacy and toxicity of this compound.
3. Development of new derivatives of this compound for potential use in medicinal chemistry.
4. Studies on the potential applications of this compound as a fluorescent probe for the detection of metal ions.
5. Studies on the potential use of this compound in combination with other anticancer agents for the treatment of cancer.
In conclusion, 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline is a chemical compound that has been synthesized for its potential use in scientific research. It has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Further studies are required to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis of 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline involves the reaction of 4-chlorobenzyl chloride with 2-ethoxy-4-methylquinazoline-6-thiol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by column chromatography or recrystallization to obtain a pure compound.
Scientific Research Applications
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity in vitro against a range of cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-ethoxy-4-methylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-22-15-8-9-17-16(10-15)12(2)20-18(21-17)23-11-13-4-6-14(19)7-5-13/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDJEUMISIBNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-6-ethoxy-4-methylquinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)

![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)



![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)

![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
